molecular formula C14H17ClN2O B565002 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 CAS No. 1215752-28-5

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4

Cat. No. B565002
CAS RN: 1215752-28-5
M. Wt: 268.777
InChI Key: BZUKCXDUDOUBKN-IJPFRAOOSA-N
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Description

“4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is a biochemical used for proteomics research . It is also known as an intermediate in the preparation of labeled Cletoquine Oxalate and Chloroquine .


Synthesis Analysis

The synthesis of similar 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H13D4ClN2O, and it has a molecular weight of 268.78 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and the formation of Schiff bases .


Physical And Chemical Properties Analysis

The compound is solid in form . More specific physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved resources.

Mechanism of Action

Target of Action

The primary target of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a derivative of 7-chloro-4-aminoquinoline, is likely to be similar to that of other 4-aminoquinoline compounds . These compounds are known to target the heme polymerase enzyme in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the parasite’s survival by detoxifying the heme released during hemoglobin digestion .

Mode of Action

The compound’s interaction with its target is likely to involve the inhibition of heme polymerase, thereby preventing the detoxification of heme . This leads to an accumulation of toxic heme within the parasite, which can cause its death .

Biochemical Pathways

The affected pathway is the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase, the compound disrupts this pathway and prevents the conversion of toxic heme into non-toxic hemozoin . The downstream effect is the accumulation of toxic heme, leading to the death of the parasite .

Pharmacokinetics

It can be inferred that like other 4-aminoquinoline compounds, it may have good oral bioavailability and distribution in body tissues

Result of Action

The molecular effect of the compound’s action is the inhibition of heme polymerase, leading to disruption of heme detoxification . The cellular effect is the death of the malaria parasite due to the accumulation of toxic heme .

Action Environment

For example, the compound’s activity could be influenced by the pH of the parasite’s digestive vacuole, where heme detoxification occurs

Advantages and Limitations for Lab Experiments

The use of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in laboratory experiments has several advantages. It is a synthetic compound, so it is easy to obtain and store. It is also an analogue of 4-CAP, so it can be used to study the properties of 4-CAP without the need for animal testing.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. It is also not as widely studied as other MAOIs, so there may be unknown risks associated with its use.

Future Directions

There are several future directions for research into 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4. Further research is needed to better understand its mechanism of action, as well as its effects on cognition, behavior, and physiological processes. It could also be studied in combination with other drugs, such as SSRIs and tricyclic antidepressants, to determine if there are any synergistic effects. Additionally, further research could be conducted to determine if there are any potential therapeutic applications for 4-CAP and its derivatives.

Scientific Research Applications

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 has been used in scientific research to study the properties of 4-CAP and its mechanism of action. It has been used in studies of MAO-A and MAO-B inhibition, as well as in studies of the effects of MAO inhibitors on behavior, cognition, and physiological processes. It has also been used in studies of the interaction between MAO inhibitors and other drugs, such as SSRIs and tricyclic antidepressants.

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKCXDUDOUBKN-IJPFRAOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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